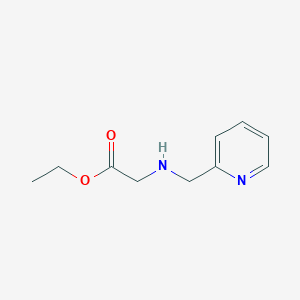

N-(2-Pyridylmethyl)glycine Ethyl Ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(pyridin-2-ylmethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-11-7-9-5-3-4-6-12-9/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSBXEQEHOOKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530865 | |

| Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62402-24-8 | |

| Record name | Ethyl N-[(pyridin-2-yl)methyl]glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62402-24-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Pyridylmethyl)glycine Ethyl Ester, a valuable building block in pharmaceutical and materials science research. This document details the primary synthesis pathways, provides an experimental protocol for a common synthetic route, and includes a summary of relevant quantitative data.

Introduction

This compound, also known as ethyl 2-((pyridin-2-yl)methylamino)acetate, is a disubstituted glycine derivative. Its structure, featuring a pyridine ring linked to a glycine ethyl ester moiety, makes it a versatile intermediate for the synthesis of more complex molecules, including ligands for metal catalysis, enzyme inhibitors, and precursors for peptidomimetics. The two primary and most chemically efficient routes for its synthesis are through reductive amination and N-alkylation.

Core Synthesis Pathways

The synthesis of this compound can be approached through two principal methods:

-

Reductive Amination: This pathway involves the reaction of 2-pyridinecarboxaldehyde with glycine ethyl ester to form a Schiff base intermediate, which is subsequently reduced to the target secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

-

N-Alkylation: This method entails the direct alkylation of glycine ethyl ester with a suitable 2-pyridylmethyl electrophile, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The choice of pathway often depends on the availability of starting materials, desired scale, and reaction conditions. Both methods can provide good to excellent yields of the desired product.

Experimental Protocol: N-Alkylation of Glycine Ethyl Ester

This section details a representative experimental protocol for the synthesis of this compound via the N-alkylation of glycine ethyl ester hydrochloride with 2-(chloromethyl)pyridine hydrochloride.

Materials:

-

Glycine ethyl ester hydrochloride

-

2-(Chloromethyl)pyridine hydrochloride

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in acetonitrile, triethylamine (2.2 eq) is added at room temperature.

-

The mixture is stirred for 15 minutes, after which 2-(chloromethyl)pyridine hydrochloride (1.0 eq) is added in one portion.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

Quantitative Data Summary

The following table summarizes typical quantitative data for the N-alkylation synthesis pathway. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant 1 | Glycine ethyl ester hydrochloride |

| Reactant 2 | 2-(Chloromethyl)pyridine hydrochloride |

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux (approx. 82°C) |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

| Product Appearance | Pale yellow oil |

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis pathways for this compound.

Caption: Reductive Amination Synthesis Pathway.

Caption: N-Alkylation Synthesis Pathway.

"N-(2-Pyridylmethyl)glycine Ethyl Ester" chemical properties

An In-depth Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester

Abstract

This compound, also known as ethyl 2-((pyridin-2-yl)methylamino)acetate, is an amino acid derivative with significant applications in biochemical research and pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications. Its utility as a versatile building block in organic synthesis and as a cleavable linker in proteomics underscores its importance for researchers and scientists in drug development.

Chemical and Physical Properties

This compound is a clear, pale yellow to green liquid at room temperature.[1] It is characterized by the presence of a pyridine ring linked to a glycine ethyl ester moiety via a methylene bridge.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| CAS Number | 62402-24-8 | [1][2][4][5] |

| Appearance | Colorless to yellow to green clear liquid | [1][6] |

| Physical State | Liquid (at 20°C) | [1][6] |

| Boiling Point | 285.663°C at 760 mmHg; 134°C at 0.2 Torr | [1][3] |

| Density | 1.10 g/cm³ (at 20°C) | [1][3] |

| Refractive Index | 1.5050-1.5070; ~1.512 | [1] |

| pKa (Predicted) | 5.40 ± 0.20 | [3] |

| Purity | >95.0% (GC) | [2][6] |

| Storage Conditions | Room temperature, under inert gas (e.g., Nitrogen, Argon) at 2–8 °C is also recommended. It is noted to be air sensitive. | [3][6] |

| Synonyms | Ethyl N-(2-Pyridylmethyl)glycinate, N-(2-Picolyl)glycine Ethyl Ester | [3][6][7] |

Experimental Protocols

Synthesis of this compound

A typical synthesis involves a two-step process: the formation of the N-(2-Pyridylmethyl)glycine intermediate followed by esterification.

Step 1: Formation of N-(2-Pyridylmethyl)glycine

-

Reactants : 2-pyridinemethanol and glycine.

-

Procedure : React 2-pyridinemethanol with glycine under acidic conditions. The reaction involves the nucleophilic substitution of the hydroxyl group of the alcohol by the amino group of glycine.

-

Work-up : The resulting intermediate, N-(2-Pyridylmethyl)glycine, is isolated and purified from the reaction mixture.

Step 2: Esterification

-

Reactants : N-(2-Pyridylmethyl)glycine and ethanol.

-

Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used.

-

Procedure : The N-(2-Pyridylmethyl)glycine is dissolved in an excess of ethanol. The acid catalyst is added, and the mixture is typically heated under reflux to drive the Fischer esterification reaction to completion.

-

Work-up and Purification : After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is neutralized, and the crude product is extracted with a suitable organic solvent. The final product, this compound, is purified using techniques such as column chromatography or distillation under reduced pressure.[1]

Analytical Methods

-

Gas Chromatography (GC) : Purity is commonly assessed using gas chromatography, with typical purities exceeding 95.0%.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure of the compound is confirmed using NMR. The resulting spectrum should be consistent with the expected structure of this compound.[6]

Chemical Reactions and Reactivity

This compound undergoes reactions typical of amino acid esters.

-

Hydrolysis : The ester group can be hydrolyzed back to the corresponding carboxylic acid, N-(2-pyridylmethyl)glycine, in the presence of acid or base and water.[1]

-

Transesterification : It can react with other alcohols in the presence of a catalyst to form different esters.[1]

-

Nucleophilic Substitution : The nitrogen atom on the pyridine ring can act as a nucleophile, allowing for further chemical modifications and functionalization of the molecule.[1]

Applications in Research and Development

This compound is a valuable intermediate and building block in several scientific domains.

Proteomics and Biochemical Research

This compound is utilized as a cleavable linker for synthesizing affinity tags used in protein purification.[1] The pyridyl group allows for selective cleavage under specific conditions, enabling the release of the purified protein from the affinity tag.[1]

Pharmaceutical and Medicinal Chemistry

The molecule serves as a scaffold or building block for creating more complex molecules with potential therapeutic value.[1] The presence of both a pyridine ring and an amino acid ester moiety makes it an attractive starting point for developing novel drug candidates, particularly for targeting neurological disorders or infections.[1]

Organic Synthesis

It acts as an intermediate in the synthesis of more complex organic molecules, where its reactivity and solubility are advantageous.[3]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle it in a well-ventilated area and use personal protective equipment such as gloves and safety glasses. It is noted to be air-sensitive and should be stored under an inert atmosphere.[6]

Visualizations

References

An In-depth Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS 62402-24-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridylmethyl)glycine ethyl ester, with the CAS number 62402-24-8, is a pivotal chemical intermediate extensively utilized in the realms of pharmaceutical synthesis and chemical research.[1][2] Its unique molecular architecture, featuring a pyridine ring linked to a glycine ethyl ester moiety, renders it a versatile building block for the creation of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the development of bioactive compounds.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 134 °C at 0.2 Torr | [2] |

| Density | 1.10 g/cm³ | [2] |

| Refractive Index | 1.5050-1.5070 | [2] |

| pKa | 5.40 ± 0.20 (Predicted) | [2] |

| Solubility | Highly soluble in common organic solvents | [2] |

Synthesis

A common and effective method for the synthesis of this compound involves the reductive amination of ethyl glyoxylate with 2-aminomethylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic procedures for similar compounds and is provided as a general guideline.

Materials:

-

2-Aminomethylpyridine

-

Ethyl glyoxylate (50% solution in toluene)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-aminomethylpyridine (1 equivalent) in dichloromethane, add ethyl glyoxylate (1.2 equivalents, 50% solution in toluene).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless to pale yellow oil.

Synthesis Workflow

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Pyridylmethyl)glycine Ethyl Ester, a versatile building block in medicinal chemistry and a useful tool in biochemical research. This document details its physicochemical properties, outlines a detailed experimental protocol for its synthesis, and illustrates its applications in drug development and protein purification through logical workflow diagrams.

Core Compound Data

This compound, also known by its synonyms Ethyl N-(2-Pyridylmethyl)glycinate and N-(2-Picolyl)glycine Ethyl Ester, is a derivative of the amino acid glycine. Its structure, featuring a pyridine ring linked to a glycine ethyl ester moiety, makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| CAS Number | 62402-24-8 | [1][3] |

| Appearance | Colorless to yellow to green clear liquid | [1] |

| Boiling Point | 134 °C at 0.2 Torr | |

| Density | ~1.10 g/cm³ at 20°C | [1] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the reductive amination of 2-pyridinecarboxaldehyde with glycine ethyl ester hydrochloride. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Synthesis via Reductive Amination

This protocol details a representative procedure for the synthesis of this compound.

Materials:

-

2-Pyridinecarboxaldehyde

-

Glycine ethyl ester hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Imine Formation:

-

To a solution of 2-pyridinecarboxaldehyde (1.0 mmol, 1 equivalent) in anhydrous dichloromethane (10 mL) in a round-bottom flask, add glycine ethyl ester hydrochloride (1.0 mmol, 1 equivalent).

-

To this suspension, add triethylamine (2.5 mmol, 2.5 equivalents) at room temperature.

-

Stir the resulting mixture vigorously for 1 hour to facilitate the formation of the imine intermediate.

-

-

Reduction:

-

To the reaction mixture containing the imine, add sodium triacetoxyborohydride (2.0 mmol, 2.0 equivalents) portion-wise.

-

Continue stirring the reaction at room temperature for an additional 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried organic solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Applications and Visualized Workflows

This compound serves as a crucial component in various research and development areas, particularly in drug discovery and proteomics.

Role in Drug Development

As a building block, this compound is utilized in the synthesis of novel pharmaceutical agents. The pyridine and glycine moieties can be modified to interact with specific biological targets, making it a lead structure for drugs targeting a range of conditions, including neurological disorders.

References

"N-(2-Pyridylmethyl)glycine Ethyl Ester" spectral data (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for N-(2-Pyridylmethyl)glycine Ethyl Ester (CAS: 62402-24-8). This compound, also known as Ethyl N-(2-Pyridylmethyl)glycinate or N-(2-Picolyl)glycine Ethyl Ester, is an amino acid derivative with potential applications in medicinal chemistry and as a building block in complex organic synthesis.[1] Its structure incorporates a pyridine ring, a secondary amine, and an ethyl ester functionality, which are key to its chemical reactivity and potential biological activity.[1]

Molecular Structure and Properties

-

Molecular Formula: C₁₀H₁₄N₂O₂

-

Molecular Weight: 194.23 g/mol [1]

-

Appearance: Colorless to pale yellow liquid[1]

-

Density: Approximately 1.10 g/cm³[1]

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound is the N-alkylation of glycine ethyl ester. This procedure involves the reaction of glycine ethyl ester hydrochloride with 2-(chloromethyl)pyridine hydrochloride in the presence of a base.

Materials:

-

Glycine ethyl ester hydrochloride

-

2-(Chloromethyl)pyridine hydrochloride

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 equivalent) and an appropriate solvent such as acetonitrile or DMF.

-

Base Addition: Add a suitable base, such as triethylamine (2.2 equivalents) or potassium carbonate (2.5 equivalents), to the suspension. Stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.

-

Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound as a liquid.

The following diagram illustrates the workflow for the synthesis and subsequent characterization of the compound.

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a solution in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 1H | Pyridine H-6 |

| ~7.65 | td | 1H | Pyridine H-4 |

| ~7.35 | d | 1H | Pyridine H-3 |

| ~7.18 | dd | 1H | Pyridine H-5 |

| ~4.20 | q | 2H | -O-CH₂ -CH₃ |

| ~3.90 | s | 2H | Py-CH₂ -NH- |

| ~3.45 | s | 2H | -NH-CH₂ -CO- |

| ~2.50 (broad) | s | 1H | -NH - |

| ~1.28 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C =O (Ester) |

| ~158.0 | Pyridine C -2 |

| ~149.0 | Pyridine C -6 |

| ~136.5 | Pyridine C -4 |

| ~122.5 | Pyridine C -5 |

| ~122.0 | Pyridine C -3 |

| ~61.0 | -O-CH₂ -CH₃ |

| ~54.0 | Py-CH₂ -NH- |

| ~50.0 | -NH-CH₂ -CO- |

| ~14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3350 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~3050-3100 | Medium | C-H Stretch (Aromatic) |

| ~2850-2980 | Medium | C-H Stretch (Aliphatic) |

| ~1735-1750 | Strong | C=O Stretch (Ester)[1] |

| ~1590, 1570, 1470, 1435 | Medium-Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1180-1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion Structure | Description |

| 194 | [C₁₀H₁₄N₂O₂]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₇N₂]⁺ | Loss of the ethyl carboxylate group (-COOEt) |

| 107 | [C₆H₇N₂]⁺ | Loss of the ethyl glycinate moiety |

| 92 | [C₅H₄NCH₂]⁺ | Pyridylmethyl cation (tropylium-like ion) |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

| 45 | [COOEt]⁺ | Ethyl carboxylate cation |

References

An In-depth Technical Guide to the Physical Characteristics of N-(2-Pyridylmethyl)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(2-Pyridylmethyl)glycine Ethyl Ester. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known as Ethyl 2-(pyridin-2-ylmethylamino)acetate or N-(2-Picolyl)glycine ethyl ester, is a derivative of the amino acid glycine.[1] Its structure features a pyridine ring linked via a methylene bridge to the nitrogen atom of glycine ethyl ester.[1] This unique combination of a pyridyl group and an amino acid ester moiety imparts specific chemical reactivity and potential for biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Systematic Name | Ethyl 2-(pyridin-2-ylmethylamino)acetate[1] |

| Common Names | This compound, Ethyl N-(2-Pyridylmethyl)glycinate, N-(2-Picolyl)glycine Ethyl Ester[1] |

| CAS Number | 62402-24-8[1] |

| Molecular Formula | C₁₀H₁₄N₂O₂[1] |

| Molecular Weight | 194.23 g/mol [1] |

| Exact Mass | 194.10600 u[1] |

| SMILES | CCOC(=O)CNCC1=CC=CC=N1[1] |

| InChIKey | UCSBXEQEHOOKHG-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a liquid at room temperature with a colorless to yellow or green appearance.[1] Its physical characteristics are summarized in the table below. It is reported to be highly soluble in common organic solvents.[2]

Table 2: Physical Properties

| Property | Value | Reference |

| Physical State | Clear liquid | [1] |

| Appearance | Colorless to yellow to green | [1] |

| Boiling Point | 134 °C at 0.2 Torr | [2] |

| Melting Point | Not available | |

| Density | 1.10 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.5050-1.5070 | |

| Flash Point | 126.565 °C | [3] |

| pKa (predicted) | 5.40 ± 0.20 | [1] |

Spectral Data

The structural features of this compound give rise to characteristic spectral signatures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The ethyl ester group will exhibit a triplet for the methyl protons and a quartet for the methylene protons. The methylene protons of the glycine and pyridylmethyl moieties will also have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum displays a strong absorption band in the range of 1750-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.[1] N-H stretching vibrations are observed in the broad region of 3100-2900 cm⁻¹, while C-H stretching of the methyl and methylene groups appears around 2950 cm⁻¹.[1]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) is observed at an m/z of 194, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns for amino acid esters include alpha-cleavage adjacent to the nitrogen atom.[1]

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of liquid organic compounds like this compound.

4.1. Boiling Point Determination (Reduced Pressure)

The boiling point of a liquid at reduced pressure is determined using a vacuum distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

The liquid sample is placed in the round-bottom flask with a boiling chip.

-

The apparatus is assembled and sealed.

-

The vacuum pump is turned on, and the pressure is adjusted to the desired value (e.g., 0.2 Torr) as monitored by the manometer.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.

-

4.2. Density Measurement

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.

-

Apparatus: A pycnometer (or a graduated cylinder), and an analytical balance.

-

Procedure (using a pycnometer):

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the liquid is recorded.

-

The mass of the pycnometer filled with the liquid is measured.

-

The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., distilled water).

-

The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer).

-

4.3. Refractive Index Measurement

The refractive index of a liquid is measured using a refractometer.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is positioned.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

-

4.4. ¹H NMR Spectroscopy

-

Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the number of scans, relaxation delay, and spectral width.

4.5. Infrared (IR) Spectroscopy

For a liquid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.

-

Apparatus: An FTIR spectrometer equipped with an ATR accessory.

-

Procedure:

-

A background spectrum of the clean ATR crystal is recorded.

-

A small drop of the liquid sample is placed onto the ATR crystal.

-

The spectrum of the sample is recorded.

-

The crystal is cleaned thoroughly with a suitable solvent after the measurement.

-

4.6. Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample solution is infused into the ESI source of the mass spectrometer. The instrument parameters, such as the capillary voltage, cone voltage, and desolvation gas flow and temperature, are optimized to obtain a stable signal and good ionization. The mass spectrum is then recorded over a specified m/z range.

Synthesis Workflow

A general synthesis pathway for this compound involves a two-step process: the formation of N-(2-Pyridylmethyl)glycine followed by its esterification.[1]

Caption: Synthetic route for this compound.

References

The Versatile Scaffold: N-(2-Pyridylmethyl)glycine Ethyl Ester in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: N-(2-Pyridylmethyl)glycine ethyl ester, a heterocyclic amino acid derivative, is emerging as a highly versatile building block in various domains of chemical and pharmaceutical research. Its unique structure, combining a chelating pyridylmethylamine moiety with a modifiable ester group, provides a flexible platform for the synthesis of a wide array of complex molecules. While direct biological applications of the parent ester are not extensively documented, its utility as a precursor for potent catalytic systems, advanced imaging agents, and novel therapeutic candidates is increasingly recognized. This guide provides a comprehensive overview of the potential research applications of this compound, with a focus on its derivatives in catalysis, bioinorganic chemistry, and medicinal chemistry.

Core Chemical Properties and Reactivity

This compound (C₁₀H₁₄N₂O₂) is a colorless to pale yellow liquid with a molecular weight of 194.23 g/mol .[1] Its structure features a pyridine ring, a secondary amine, and an ethyl ester, each offering distinct sites for chemical modification. The pyridine nitrogen and the secondary amine can act as ligands for metal coordination, a property that is central to its application in catalysis and bioinorganic chemistry. The ethyl ester group can be readily hydrolyzed or transesterified, allowing for the attachment of other molecules or functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 62402-24-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 285.66 °C at 760 mmHg |

| Density | ~1.10 g/cm³ |

Data sourced from publicly available chemical databases.

The reactivity of this compound is characterized by its ability to undergo N-alkylation at the secondary amine, allowing for the synthesis of tridentate and tetradentate ligands. This reactivity is fundamental to the creation of the pyridylmethylamine (pma) ligand family.

Application in Homogeneous Catalysis

Derivatives of this compound are precursors to a class of ligands known as pyridylmethylamines (pma), which have demonstrated significant utility in homogeneous catalysis. These ligands can coordinate with various transition metals, most notably palladium, to form highly active catalysts for cross-coupling reactions.

Palladium-pma Complexes in Suzuki-Miyaura Coupling

Palladium complexes of di-2-pyridylmethylamine-based ligands have been shown to be excellent catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Experimental Protocol: Synthesis of a Di-2-pyridylmethylamine-based Palladium Catalyst and its Application in Suzuki-Miyaura Coupling

Part A: Synthesis of the Ligand (Di-2-pyridylmethylamine)

-

A mixture of 2-pyridinecarboxaldehyde and a primary amine (in a 2:1 molar ratio) is refluxed in an appropriate solvent (e.g., ethanol) for several hours.

-

The resulting imine is reduced in situ using a suitable reducing agent (e.g., sodium borohydride) to yield the di-2-pyridylmethylamine ligand.

-

The product is purified by column chromatography or recrystallization.

Part B: Synthesis of the Palladium Complex

-

The synthesized di-2-pyridylmethylamine ligand is dissolved in a suitable solvent (e.g., dichloromethane).

-

An equimolar amount of a palladium(II) salt (e.g., PdCl₂(CH₃CN)₂) is added to the solution.

-

The reaction mixture is stirred at room temperature for several hours, during which the palladium complex precipitates.

-

The solid complex is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum.

Part C: Catalytic Suzuki-Miyaura Coupling

-

In a reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a suitable solvent system (e.g., a mixture of organic solvent and water).

-

The synthesized palladium-dipyridylmethylamine complex (0.01-1 mol%) is added as the catalyst.

-

The reaction mixture is heated with stirring for the required time (typically 1-24 hours) and the progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired biaryl product.

Table 2: Representative Catalytic Performance of a Palladium-dipyridylmethylamine Complex in Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |

| 4-Iodotoluene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 92 |

| 1-Bromo-4-nitrobenzene | Naphthalene-1-boronic acid | 1-(4-Nitrophenyl)naphthalene | 88 |

Note: The yields are illustrative and depend on the specific catalyst, substrates, and reaction conditions.

Application in Bioinorganic Chemistry and Imaging

The chelating properties of ligands derived from this compound make them suitable for the synthesis of metal complexes with potential applications in bioinorganic chemistry and medical imaging. The ability to form stable complexes with radionuclides like technetium-99m (⁹⁹ᵐTc) is of particular interest for the development of radiopharmaceuticals.

Tridentate Ligands for Technetium-99m Complexes

By modifying the secondary amine of this compound with a thiol-containing group, tridentate SNS (sulfur-nitrogen-sulfur) ligands can be synthesized. These ligands can coordinate with the [TcO]³⁺ core to form stable, neutral complexes. Such complexes are investigated as potential brain imaging agents.[3]

Experimental Protocol: Synthesis of a ⁹⁹ᵐTc Complex with a Tridentate SNS Ligand

-

Ligand Synthesis: this compound is reacted with a suitable thiol-containing alkylating agent in the presence of a base to introduce two thioether or thiol groups, yielding the tridentate SNS ligand precursor. The ester group is then hydrolyzed if necessary.

-

Preparation of ⁹⁹ᵐTc-Glucoheptonate: Sodium pertechnetate (Na⁹⁹ᵐTcO₄) is reacted with a stannous glucoheptonate kit to produce the ⁹⁹ᵐTc(V)-glucoheptonate precursor.

-

Labeling Reaction: The synthesized SNS ligand is added to the ⁹⁹ᵐTc(V)-glucoheptonate solution. The mixture is heated at a controlled temperature (e.g., 100 °C) for a specific duration (e.g., 30 minutes).

-

Purification: The resulting ⁹⁹ᵐTc-SNS complex is purified using high-performance liquid chromatography (HPLC).

-

Quality Control: The radiochemical purity of the final product is determined by radio-HPLC and thin-layer chromatography (TLC).

Table 3: Biodistribution of a Representative ⁹⁹ᵐTc-SNS Complex in Mice (% Injected Dose per Organ)

| Organ | 2 min post-injection | 30 min post-injection |

| Blood | 2.50 ± 0.35 | 0.80 ± 0.15 |

| Brain | 3.68 ± 0.42 | 2.10 ± 0.28 |

| Heart | 1.25 ± 0.21 | 0.45 ± 0.09 |

| Lungs | 1.80 ± 0.25 | 0.60 ± 0.11 |

| Liver | 15.6 ± 2.1 | 10.2 ± 1.5 |

| Kidneys | 8.5 ± 1.2 | 12.3 ± 1.8 |

Note: Data is hypothetical and for illustrative purposes, based on typical values for brain imaging agents.[3]

Potential in Medicinal Chemistry

The pyridylmethylamine and glycine moieties present in this compound and its derivatives are common pharmacophores found in various biologically active molecules. This suggests that the compound can serve as a valuable starting material for the synthesis of novel therapeutic agents.

Neuroprotective Agents

Derivatives of pyridylmethylamine have been investigated for their neuroprotective properties.[4] While direct synthesis from this compound is not always explicitly documented in readily available literature, its structure makes it a plausible intermediate for creating libraries of compounds for screening in neurodegenerative disease models. The general hypothesis is that the chelating ability of the pyridylmethylamine core could play a role in modulating metal-ion-induced neurotoxicity, or that the overall structure can be a scaffold to interact with specific receptors or enzymes in the central nervous system.

Antimicrobial Agents

Metal complexes of ligands derived from pyridylmethylamines and related structures have shown promising antimicrobial activity.[5][6] The chelation of metal ions like copper, zinc, or silver by these ligands can enhance the antimicrobial efficacy of the metal itself, often through mechanisms involving the disruption of microbial cell membranes or inhibition of essential enzymes. This compound provides a straightforward entry point for the synthesis of a diverse range of such ligands for the development of new antimicrobial drugs to combat resistant pathogens.

Table 4: Illustrative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of Pyridylmethylamine-Metal Complexes

| Complex | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Ligand only | > 256 | > 256 | > 256 |

| Copper Complex | 16 | 32 | 64 |

| Zinc Complex | 32 | 64 | 128 |

| Silver Complex | 8 | 16 | 32 |

Note: These values are hypothetical and serve to illustrate the potential enhancement of antimicrobial activity upon metal complexation.

Conclusion

This compound is a valuable and versatile starting material with significant potential in diverse areas of chemical research. Its utility as a precursor for the synthesis of highly effective catalyst systems for organic synthesis is a prominent application. Furthermore, its role in the development of sophisticated ligands for bioinorganic chemistry, particularly in the field of medical imaging, highlights its importance. While its direct application in medicinal chemistry is an area requiring further exploration, the structural motifs it possesses are of high interest for the design of novel neuroprotective and antimicrobial agents. The continued investigation of the reactivity and derivatization of this compound is poised to unlock new opportunities in catalysis, diagnostics, and therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. Di-2-pyridylmethylamine-based palladium complexes as new catalysts for Heck, Suzuki, and Sonogashira reactions in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tridentate ligands containing the SNS donor atom set as a novel backbone for the development of technetium brain-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of new pyridyl/pyrazinyl thiourea derivatives: Neuroprotection against amyloid-β-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

Unveiling the Biological Potential: A Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Pyridylmethyl)glycine ethyl ester is a heterocyclic compound featuring a pyridine ring linked to a glycine ethyl ester moiety. While its primary role to date has been as a versatile building block in organic and pharmaceutical synthesis, the inherent chemical functionalities suggest a spectrum of potential biological activities. The presence of the pyridine ring, a common scaffold in numerous bioactive molecules, and the amino acid ester component, points towards possible interactions with various biological targets. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, drawing upon available data for the compound and its structural analogs to illuminate its therapeutic and research potential. Due to the limited direct experimental data on this compound, this document leverages findings from related pyridine and glycine derivatives to project a reasoned biological profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its potential biological interactions and for designing experimental protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Clear, pale yellow liquid | [1] |

| pKa | 5.40 ± 0.20 (Predicted) | General knowledge |

Potential Biological Activities

Direct studies on the biological effects of this compound are not extensively reported in peer-reviewed literature. However, based on its structural components and data from related compounds, several potential activities can be inferred.

Enzyme Inhibition

The pyridine moiety and the amino acid-like structure suggest that this compound could act as an enzyme inhibitor.[1] Many enzyme inhibitors incorporate such heterocyclic and amino acid features to mimic natural substrates or to interact with active site residues.

A generalized workflow for screening potential enzyme inhibitors is presented below.

Caption: A typical workflow for identifying and characterizing enzyme inhibitors.

Neuroprotective Effects

Compounds with structural similarities to this compound have demonstrated potential in protecting neuronal cells.[1] The pyridine ring is a key feature in many compounds with central nervous system activity.

A potential signaling pathway through which glycine derivatives may exert neuroprotective effects is the inhibition of microglial activation and subsequent reduction of neuroinflammation.

Caption: Hypothesized neuroprotective mechanism via modulation of microglial polarization.

Antimicrobial Properties

The pyridine scaffold is present in many antimicrobial agents. Derivatives of this compound have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also possess such properties.[1]

Biological Activity of Structurally Related Compounds

To provide a more concrete, data-driven perspective, this section summarizes the reported biological activities of compounds structurally related to this compound.

Enzyme Inhibition by Glycine Derivatives

Synthetic amino acid derivatives have been shown to inhibit digestive enzymes, suggesting potential applications in managing metabolic disorders.

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Synthetic Amino Acid Derivatives | Pancreatic Lipase | 167 - 1023 | [2] |

| Pancreatic α-amylase | 162 - 519 | [2] | |

| α-glucosidase | 51 - 353 | [2] |

Anticancer Activity of Pyridine Derivatives

Several studies have reported the cytotoxic activity of novel pyridine derivatives against various cancer cell lines.

| Compound Class | Cell Line | GI₅₀ (nM) | Reference |

| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters | Various | Nanomolar concentrations | [3] |

Antimicrobial Activity of Glycine Derivatives

Quaternary ammonium salts derived from glycine have demonstrated significant antimicrobial activity.

| Compound Class | Organism | MIC (µmol/L) | Reference |

| Glycine-derived Quaternary Ammonium Salts | Rhodotorula rubra | >2.5 | [4] |

| Saccharomyces cerevisiae | >2.5 | [4] |

Experimental Protocols (Exemplary)

Detailed experimental protocols for this compound are not available. The following are representative protocols for assays used to evaluate the biological activities of related compounds.

α-Glucosidase Inhibition Assay

This protocol is adapted from studies on synthetic amino acid derivatives.[2]

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Methodology:

-

Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Add various concentrations of the test compound to the enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, biological potential. Based on its chemical structure and the activities of related compounds, it is a promising candidate for investigation as an enzyme inhibitor, a neuroprotective agent, and an antimicrobial compound.

Future research should focus on:

-

Systematic in vitro screening: Evaluating the compound against a broad panel of enzymes, cancer cell lines, and microbial strains to identify specific biological activities.

-

Mechanism of action studies: For any confirmed activities, elucidating the specific molecular targets and signaling pathways involved.

-

In vivo studies: Assessing the efficacy and safety of the compound in relevant animal models for any promising in vitro activities.

The synthesis of derivatives of this compound could also lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. This technical guide serves as a foundational resource to stimulate and guide such future investigations into the promising biological landscape of this intriguing molecule.

References

- 1. Buy this compound | 62402-24-8 [smolecule.com]

- 2. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Pyridylmethyl)glycine Ethyl Ester Derivatives and Analogs for Drug Discovery Professionals

An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of N-(2-Pyridylmethyl)glycine Ethyl Ester derivatives and its analogs.

This technical guide provides a comprehensive analysis of this compound and its derivatives, a class of compounds with significant potential in medicinal chemistry. Possessing a versatile scaffold, these molecules have been explored for a range of therapeutic applications, including as enzyme inhibitors and anticancer agents. This document details the fundamental properties of the core molecule, methodologies for the synthesis of its derivatives, quantitative biological data, and insights into their mechanisms of action.

Core Compound: this compound

This compound is a derivative of the amino acid glycine, characterized by the presence of a pyridylmethyl group attached to the nitrogen atom. This structural motif, combining a pyridine ring and an amino acid ester, provides a unique platform for chemical modification and interaction with biological targets.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 134 °C at 0.2 Torr |

| Density | 1.10 g/cm³ |

| Refractive Index | 1.5050-1.5070 |

Synthesis of Derivatives and Analogs

The synthesis of derivatives of this compound can be achieved through various established organic chemistry reactions. The primary routes involve modification of the glycine backbone, the pyridine ring, or the ester group.

General Synthesis of N-Substituted Glycine Esters

A common method for the preparation of N-substituted glycine esters involves the reaction of a primary amine with a glyoxylic acid ester or its hemiacetal, followed by hydrogenation of the resulting imine intermediate. This approach offers a versatile and efficient route to a wide range of N-substituted glycine esters.

Experimental Protocol: General Synthesis of N-Arylmethyl Glycine Esters

-

Reaction Setup: In a round-bottom flask, dissolve the desired primary amine (1.0 equivalent) in a suitable solvent such as methanol.

-

Addition of Glyoxylic Acid Derivative: Add a solution of glyoxylic acid methyl ester methyl hemiacetal (1.1 equivalents) in methanol to the amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Hydrogenation: Upon completion of the initial reaction, add a hydrogenation catalyst (e.g., Palladium on carbon) to the reaction mixture.

-

Reduction: Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir until the reduction is complete.

-

Work-up: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude N-substituted glycine ester.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis of N-(Pyridin-2-ylmethyl)glycinamide Derivatives

Amide derivatives can be readily synthesized from the corresponding esters via aminolysis. This allows for the introduction of a wide variety of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

A multi-step synthesis can be employed to generate urea derivatives, which have shown promise as anticancer agents[1].

-

Ether Synthesis: A Williamson ether synthesis between 2-(chloromethyl)pyridine and a substituted vanillin derivative yields the corresponding ether.

-

Oxime Formation: The aldehyde of the ether product is then converted to an oxime by reaction with hydroxylamine.

-

Reduction to Amine: The oxime is subsequently reduced to the corresponding amine.

-

Urea Formation: The final urea is formed by reacting the amine with an appropriate isocyanate.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for various biological activities, with a particular focus on their potential as enzyme inhibitors and anticancer agents.

Anticancer Activity

Several studies have explored the anticancer potential of compounds containing the N-(heteroarylmethyl)glycine scaffold. For instance, a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines[1].

Table 1: In Vitro Anticancer Activity of N-Aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [1]

| Compound | R Group | A549 IC₅₀ (μM) | MCF7 IC₅₀ (μM) | HCT116 IC₅₀ (μM) | PC3 IC₅₀ (μM) | HL7702 IC₅₀ (μM) |

| 9a | 4-chloro-3-(trifluoromethyl)phenyl | 2.58±0.21 | 2.89±0.17 | 3.15±0.19 | 4.67±0.25 | >50 |

| 9b | 4-chloro-3-methoxyphenyl | 3.12±0.18 | 2.15±0.13 | 2.89±0.15 | 3.98±0.21 | >50 |

| 9d | 4-bromo-3-(trifluoromethyl)phenyl | 2.97±0.15 | 2.54±0.16 | 3.01±0.17 | 4.12±0.23 | >50 |

| 9e | 4-fluoro-3-(trifluoromethyl)phenyl | 3.54±0.23 | 2.98±0.18 | 3.45±0.20 | 4.89±0.27 | >50 |

| Sorafenib | - | 4.56±0.28 | 5.12±0.31 | 4.89±0.29 | 6.23±0.35 | 12.5±0.67 |

Data represents the mean ± SD of three independent experiments.

The results indicate that several of the synthesized compounds exhibit potent antiproliferative activity against a panel of cancer cell lines, with some showing greater potency than the reference drug, sorafenib. Notably, these compounds displayed significantly lower toxicity towards the normal human liver cell line HL7702.

Enzyme Inhibition

The pyridine moiety is a well-known pharmacophore that can interact with the active sites of various enzymes. Derivatives of N-(2-Pyridylmethyl)glycine have been explored as inhibitors of several kinase enzymes, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways.

Kinase Inhibition Signaling Pathway

Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to the inhibition of cell proliferation, induction of apoptosis, and other anticancer effects. The development of selective kinase inhibitors is a major focus of modern drug discovery.

Caption: General signaling pathway of kinase inhibition by N-(2-Pyridylmethyl)glycine derivatives.

Experimental Workflows

The discovery and development of novel derivatives involve a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.

Caption: A typical experimental workflow for the development of novel therapeutic agents.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their synthetic accessibility and the potential for diverse biological activities make them an attractive scaffold for medicinal chemists. Further exploration of the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working in this exciting area.

References

- 1. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of N-(2-Pyridylmethyl)glycine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Pyridylmethyl)glycine ethyl ester, a pyridinyl amino acid derivative, has emerged as a versatile molecule in the realms of biochemical research and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, history, chemical properties, and applications. Detailed experimental protocols for its synthesis and its use as a cleavable linker in proteomics are presented. Furthermore, this document explores its potential as a scaffold in drug discovery, supported by quantitative data and visual representations of relevant workflows.

Introduction: A Molecule of Interest

This compound (IUPAC name: ethyl 2-(pyridin-2-ylmethylamino)acetate) is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂.[1] Its structure, featuring a pyridine ring linked to a glycine ethyl ester moiety, bestows upon it unique chemical characteristics that have been leveraged in various scientific disciplines. The presence of the pyridine ring, a common motif in many biologically active compounds, and the amino acid ester functionality make it a valuable building block for the synthesis of more complex molecules.[1] This guide delves into the historical context of this compound, its synthesis, and its key applications, providing a technical resource for professionals in the field.

Discovery and History

The specific historical account of the first synthesis of this compound is not prominently documented in readily accessible scientific literature. Its CAS Registry Number, 62402-24-8, was assigned to ensure its unique identification in chemical databases. While the initial purpose for its synthesis is not explicitly detailed in publicly available records, its emergence coincides with the broader exploration of pyridine-containing compounds in medicinal chemistry and the development of novel reagents for biochemical studies.

The scientific community's interest in pyridinylmethylamine derivatives has grown over the decades due to their potential as ligands in coordination chemistry and as scaffolds for pharmacologically active agents. The combination of a pyridine ring and an amino acid structure in this compound likely spurred its initial investigation as a potential bioactive compound or a useful synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Registry Number | 62402-24-8 | [1] |

| Appearance | Clear, pale yellow liquid | [1] |

| Density | ~1.10 g/cm³ at 20°C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the N-(2-pyridylmethyl)glycine intermediate followed by esterification.

Synthesis of N-(2-Pyridylmethyl)glycine

This step involves the reaction of 2-pyridinemethanol with glycine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-pyridinemethanol (1 equivalent) and glycine (1 equivalent) in a suitable solvent such as ethanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: The product, N-(2-pyridylmethyl)glycine, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure. The crude product can be purified by recrystallization.

Esterification to this compound

The synthesized N-(2-pyridylmethyl)glycine is then esterified using ethanol.

Experimental Protocol:

-

Reaction Setup: Suspend N-(2-pyridylmethyl)glycine (1 equivalent) in ethanol, which acts as both the solvent and the reactant.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

-

Reflux: Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography.

Synthesis workflow for this compound.

Applications in Research and Development

This compound has found utility in two primary areas: proteomics research as a cleavable linker and medicinal chemistry as a synthetic building block.

Proteomics: A Cleavable Linker for Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, the identification of protein-protein interactions is crucial for understanding cellular processes. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique for this purpose. Cleavable linkers are often employed to facilitate the elution of purified protein complexes from the affinity matrix under mild conditions, reducing the co-elution of non-specific binders.

The pyridine moiety in this compound can be selectively cleaved under specific chemical conditions. This property makes it a candidate for use as a cleavable linker in the synthesis of affinity tags for protein purification.[1]

Experimental Workflow for AP-MS using a Cleavable Linker:

-

Bait Protein Expression: A bait protein of interest is expressed with an affinity tag (e.g., biotin) connected via a linker derived from this compound.

-

Cell Lysis and Bait Capture: The cells are lysed, and the bait protein, along with its interacting partners (prey proteins), is captured on an affinity matrix (e.g., streptavidin beads).

-

Washing: The matrix is washed to remove non-specifically bound proteins.

-

Cleavage and Elution: The protein complexes are eluted by cleaving the linker using a specific chemical reagent that targets the pyridine group.

-

Mass Spectrometry Analysis: The eluted proteins are identified by mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the secondary amine and the ester group provides two points for chemical modification, allowing for the generation of diverse libraries of compounds for screening.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Neuroprotective agents: Compounds with similar structures have shown potential in protecting neuronal cells.[1]

-

Antimicrobial agents: The pyridine moiety is known to be present in many antimicrobial compounds.[1]

-

Enzyme inhibitors: The structure can be modified to fit the active sites of specific enzymes, making it a candidate for targeted drug development.[1]

Future Perspectives

This compound remains a molecule with untapped potential. While its application as a cleavable linker in proteomics is promising, further studies are needed to fully characterize its cleavage efficiency and compatibility with various mass spectrometry workflows. In the realm of medicinal chemistry, the synthesis and screening of compound libraries derived from this scaffold could lead to the discovery of novel therapeutic agents. The continued exploration of this versatile compound is warranted to unlock its full potential in both basic research and drug development.

References

Methodological & Application

Application Notes and Protocols for N-(2-Pyridylmethyl)glycine Ethyl Ester in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N-(2-Pyridylmethyl)glycine Ethyl Ester as a building block for the synthesis of peptides containing the unnatural amino acid N-(2-pyridylmethyl)glycine. This modification introduces a pyridyl moiety into the peptide backbone, offering a versatile tool for developing novel therapeutic peptides and probes for chemical biology. The protocols provided herein detail the necessary steps from the preparation of the Fmoc-protected amino acid to its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS).

Introduction

N-(2-Pyridylmethyl)glycine is a non-proteinogenic amino acid that, when incorporated into peptides, can impart unique structural and functional properties. The pyridine ring can act as a metal chelator, a hydrogen bond acceptor, or a site for further chemical modification. "this compound" serves as a convenient precursor for the synthesis of the corresponding Fmoc-protected derivative required for standard Fmoc-based SPPS.[1]

The incorporation of such unnatural amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including metabolic stability, receptor affinity, and bioavailability.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the parent amino acid, N-(2-pyridylmethyl)glycine, is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| XLogP3 | -2.4 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Synthesis of Fmoc-N-(2-pyridylmethyl)glycine-OH

To incorporate N-(2-pyridylmethyl)glycine into a peptide using Fmoc-SPPS, it must first be converted to its N-α-Fmoc protected carboxylic acid form. This involves a two-step process: hydrolysis of the ethyl ester and subsequent Fmoc protection of the secondary amine.

Experimental Protocol: Synthesis of Fmoc-N-(2-pyridylmethyl)glycine-OH

Step 1: Hydrolysis of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Saponification: Add sodium hydroxide (1.1 eq, 1 M aqueous solution) dropwise to the solution at 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Neutralization and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted ester.

-

Isolation: Concentrate the aqueous layer under reduced pressure to obtain crude N-(2-pyridylmethyl)glycine. This can be used in the next step without further purification.

Step 2: Fmoc Protection of N-(2-pyridylmethyl)glycine

-

Dissolution: Dissolve the crude N-(2-pyridylmethyl)glycine (1.0 eq) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc Reagent: Cool the solution to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in a suitable organic solvent (e.g., dioxane or acetone) dropwise while maintaining the pH between 8-9 with additional sodium carbonate solution.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.

-

Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the incorporation of Fmoc-N-(2-pyridylmethyl)glycine-OH into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents

-

Fmoc-N-(2-pyridylmethyl)glycine-OH

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)

-

Standard Fmoc-protected proteinogenic amino acids

-

Coupling reagents: e.g., HBTU, HATU, or DIC/Oxyma[4]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether (cold)

SPPS Workflow

The general workflow for incorporating Fmoc-N-(2-pyridylmethyl)glycine-OH follows the standard steps of Fmoc-SPPS.

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Coupling of Fmoc-N-(2-pyridylmethyl)glycine-OH:

-

In a separate vial, dissolve Fmoc-N-(2-pyridylmethyl)glycine-OH (2-4 eq), a suitable coupling reagent (e.g., HBTU, 1.95 eq), and an additive if required (e.g., HOBt, 2 eq) in DMF.

-

Add DIPEA (4 eq) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. The progress can be monitored using a qualitative ninhydrin test. Due to the N-substituted nature of this amino acid, coupling times may need to be extended compared to standard proteinogenic amino acids.[5]

-

-

Washing: After coupling, wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.